3-(benzoylamino)-N-1-naphthylbenzamide
Description
3-(Benzoylamino)-N-1-naphthylbenzamide is a benzamide derivative featuring a benzoylamino group at the 3-position of the benzamide core and a 1-naphthyl substituent on the amide nitrogen. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-benzamido-N-naphthalen-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23(18-9-2-1-3-10-18)25-20-13-6-12-19(16-20)24(28)26-22-15-7-11-17-8-4-5-14-21(17)22/h1-16H,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWOXFVYHWZBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 3-(benzoylamino)-N-1-naphthylbenzamide and related compounds:
Key Observations:
- The simpler structure may result in lower biological activity but higher synthetic yield (51% reported) .
- The amino group at the 3-position could improve solubility compared to the benzoylamino substituent .
- Sulfonyl-Thiazole Derivative () : The sulfonylphenyl-thiazole group introduces polar and π-deficient heterocyclic motifs, likely improving binding to enzymes or receptors with hydrophobic pockets .
- Acrylic Acid Derivative (): The carboxylic acid group enables metal coordination or salt formation, distinguishing it from neutral benzamides. The quinolinyl group may confer fluorescence or kinase-inhibitory properties .
Physicochemical Properties
- Solubility: The naphthyl group in this compound reduces aqueous solubility compared to compounds with polar substituents (e.g., sulfonyl or amino groups in ).
- Melting Points: Derivatives with rigid aromatic systems (e.g., naphthyl or quinolinyl) exhibit higher melting points due to enhanced crystallinity. For example, 2-(benzoylamino)-3-(3-quinolinyl)acrylic acid has a molar mass of 318.33 g/mol and likely a high decomposition temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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